molecular formula C24H27N3O3 B14346280 1,3,5-Tris(benzyloxy)-1,3,5-triazinane CAS No. 93102-09-1

1,3,5-Tris(benzyloxy)-1,3,5-triazinane

Cat. No.: B14346280
CAS No.: 93102-09-1
M. Wt: 405.5 g/mol
InChI Key: SSBVXPSSHFOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(benzyloxy)-1,3,5-triazinane is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three benzyloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(benzyloxy)-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzaldehyde derivatives, reduced triazine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with various biological targets. The triazine ring can undergo protonation and deprotonation, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

CAS No.

93102-09-1

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

1,3,5-tris(phenylmethoxy)-1,3,5-triazinane

InChI

InChI=1S/C24H27N3O3/c1-4-10-22(11-5-1)16-28-25-19-26(29-17-23-12-6-2-7-13-23)21-27(20-25)30-18-24-14-8-3-9-15-24/h1-15H,16-21H2

InChI Key

SSBVXPSSHFOMIC-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.